2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione
Overview
Description
2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound that features both pyrazole and isoindoline-1,3-dione moieties
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets such as the human dopamine receptor d2 .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some isoindoline derivatives have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Biochemical Pathways
For example, some isoindoline derivatives have been reported to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
Similar compounds have been evaluated in silico for their affinities and some pharmacokinetic parameters .
Result of Action
Similar compounds have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The pyrazole moiety can be introduced through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds .
Industrial Production Methods
the use of deep eutectic solvents (DES) and other green chemistry approaches are being explored to streamline the synthesis process and make it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the isoindoline-1,3-dione moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phthalimide (isoindoline-1,3-dione): Known for its use in the synthesis of various bioactive compounds.
Pyrazole derivatives: Widely studied for their biological activities, including antiviral and anticancer properties.
Uniqueness
2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione is unique due to its combination of pyrazole and isoindoline-1,3-dione moieties, which confer a diverse range of chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[2-(4-aminopyrazol-1-yl)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZHDHNQWFVBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173585 | |
Record name | 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240569-44-1 | |
Record name | 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240569-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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